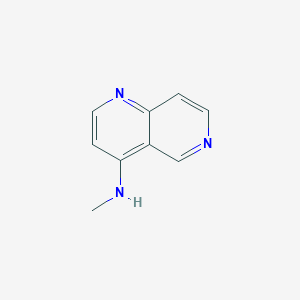

N-methyl-1,6-naphthyridin-4-amine

Description

Overview of Naphthyridine Isomers and Classification

Naphthyridines are a class of heterocyclic organic compounds characterized by a molecular structure composed of two fused pyridine (B92270) rings. nih.govmdpi.com Also referred to as diazanaphthalenes or pyridopyridines, these compounds are isomeric, with the arrangement of the two nitrogen atoms within the bicyclic framework determining the specific isomer. rsc.orgacs.org There are six possible constitutional isomers of naphthyridine, distinguished by the positions of the nitrogen atoms. nih.govmdpi.comacs.org

The classification of naphthyridine isomers is based on the location of the nitrogen atoms in the fused rings. The six isomers are 1,5-naphthyridine (B1222797), 1,6-naphthyridine (B1220473), 1,7-naphthyridine (B1217170), 1,8-naphthyridine (B1210474), 2,6-naphthyridine (B1209661), and 2,7-naphthyridine. acs.org These isomers are all white solids, but they exhibit a notable range in their melting points. acs.org For instance, 1,6-naphthyridine has one of the lowest melting points at below 40°C, while 2,6-naphthyridine's melting point is significantly higher at 114–115°C. acs.org The parent compound, 1,8-naphthyridine, is the most extensively studied of the isomers. wikipedia.org

Table 1: Isomers of Naphthyridine

| Isomer | Nitrogen Positions |

|---|---|

| 1,5-Naphthyridine | 1 and 5 |

| 1,6-Naphthyridine | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine | 2 and 7 |

Significance of the 1,6-Naphthyridine Core in Chemical Research

The 1,6-naphthyridine scaffold is a significant structural motif in various areas of chemical research, particularly in medicinal chemistry and materials science. Derivatives of 1,6-naphthyridine have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery and development. mdpi.comasianpubs.org

In the realm of medicinal chemistry, the 1,6-naphthyridine core is a component of molecules designed as inhibitors for various enzymes and receptors. For example, derivatives of 1,6-naphthyridin-2-one have been investigated as potential inhibitors of FGFR4 kinase, which is implicated in the development of certain cancers. nih.gov The versatility of the 1,6-naphthyridine structure allows for the synthesis of large libraries of compounds for screening against biological targets. mdpi.com

Beyond pharmaceuticals, 1,6-naphthyridine derivatives have found applications in materials science. Research has shown their potential as corrosion inhibitors for stainless steel in acidic environments. asianpubs.org Furthermore, certain fused polycyclic 1,6-naphthyridines exhibit interesting optical and electrochemical properties, suggesting their utility as organic luminescence materials and fluorescent probes. rsc.orgresearchgate.net The synthesis of these complex molecules is an active area of research, with methodologies being developed to create diverse and functionalized 1,6-naphthyridine scaffolds. researchgate.netrsc.orgresearchgate.net

Structural Context of N-methyl-1,6-naphthyridin-4-amine within 1,6-Naphthyridine Derivatives

N-methyl-1,6-naphthyridin-4-amine is a specific derivative of the 1,6-naphthyridine core structure. Its chemical formula is C9H9N3, and its structure is characterized by a methyl group attached to the nitrogen atom at the 4-position of the 1,6-naphthyridine ring system. epa.govsigmaaldrich.com This compound is part of a larger family of 4-amino-1,6-naphthyridine derivatives, which are of interest in chemical synthesis and medicinal chemistry research.

The synthesis of related 1,6-naphthyridin-4-amine (B1269099) derivatives has been explored through various chemical reactions. For instance, mild and efficient methods for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines have been developed using acid-mediated intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles. rsc.orgrsc.orgresearchgate.net These synthetic strategies allow for the creation of a diverse range of complex molecules built upon the 1,6-naphthyridine framework. The study of compounds like N-phenyl-1,6-naphthyridin-4-amine provides further context for the chemical space occupied by N-methyl-1,6-naphthyridin-4-amine. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,6-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-10-8-3-5-12-9-2-4-11-6-7(8)9/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYHQMKPGHIDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=NC=CC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294271 | |

| Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-84-3 | |

| Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for N Methyl 1,6 Naphthyridin 4 Amine and Its Analogs

Classic Cyclization Reactions for 1,6-Naphthyridine (B1220473) Core Formation

The following sections detail several classical cyclization reactions that have been successfully employed or adapted for the synthesis of the 1,6-naphthyridine core.

The Skraup synthesis is a fundamental reaction used to create quinolines, typically by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.orgchem-station.com This method has been adapted for the synthesis of 1,6-naphthyridine.

In its application to 1,6-naphthyridines, 4-aminopyridine (B3432731) serves as the aniline equivalent. The reaction with glycerol in the presence of an oxidizing agent and sulfuric acid leads to the formation of the 1,6-naphthyridine core. acs.org However, the classic Skraup reaction is known for being vigorous and sometimes violent, and initial attempts to synthesize 1,6-naphthyridine from 4-aminopyridine were not successful. acs.org

Refinements and adaptations have since been developed to afford the desired product in modest to good yields. One notable modification involves the use of 4-aminopyridine-N-oxide as the starting material. This leads to the formation of 1,6-naphthyridine-N-oxide, which is then reduced to the final 1,6-naphthyridine product. acs.org Another successful adaptation employs a "sulfo-mix," a mixture of nitrobenzenesulfonic acids in sulfuric acid, as the oxidizing medium, which has been reported to produce 1,6-naphthyridine in a 40% yield.

The Skraup reaction and its modifications have also been extended to the synthesis of fused 1,5-naphthyridine (B1222797) systems, highlighting its versatility in creating various diazanaphthalene isomers. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Aminopyridine | Glycerol, "sulfo-mix", H₂O | 1,6-Naphthyridine | 40% | acs.org |

| 4-Aminopyridine-N-oxide | Glycerol, H₂SO₄, oxidizing agent, then reduction | 1,6-Naphthyridine | Modest | acs.org |

The Friedländer synthesis is a widely used and versatile method for constructing quinoline (B57606) and, by extension, naphthyridine rings. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or nitrile), typically under acidic or basic conditions, followed by cyclodehydration. researchgate.net

For the synthesis of 1,6-naphthyridines, a 4-aminopyridine derivative bearing a carbonyl group at the 3-position is a common starting point. For instance, 4-amino-3-formylpyridine can be reacted with ketones containing α-methylene groups to yield various substituted 1,6-naphthyridines. researchgate.net This approach has been successfully used to prepare novel benzo[3,4-h] rsc.orgnih.govnaphthyridine derivatives through the condensation of 4-amino-6-chloroquinoline-3-carbaldehyde with reactive methylene compounds. mdpi.com

A notable application is the synthesis of fused polycyclic 1,6-naphthyridin-4-amines. One strategy involves an intramolecular Friedel–Crafts-type cycloaromatization of 4-(arylamino)nicotinonitriles, where the cyano group acts as a one-carbon synthon. This method, mediated by strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), provides good to excellent yields of the fused amine products. rsc.orgresearchgate.net For example, the treatment of 4-(phenylamino)nicotinonitrile with CF₃SO₃H at room temperature yields the tetracyclic benzo[b] rsc.orgnih.govnaphthyridin-10-amine. rsc.org This particular variant highlights a mild and efficient route to complex 1,6-naphthyridin-4-amine (B1269099) analogs. rsc.orgresearchgate.net

Furthermore, one-pot syntheses of dibenzo[b,h] rsc.orgnih.govnaphthyridines have been developed by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, which proceeds through a sequence of four condensation reactions. rsc.org

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Phenylamino)nicotinonitrile | - (intramolecular) | CF₃SO₃H, rt, 0.5 h | Benzo[b] rsc.orgnih.govnaphthyridin-10-amine | 84% | rsc.org |

| 4-(Naphthalen-1-ylamino)nicotinonitrile | - (intramolecular) | CF₃SO₃H, rt, 0.5 h | Benzo[h]naphtho[1,2-b] rsc.orgnih.govnaphthyridin-7-amine | 70% | rsc.org |

| 4-(Thiophen-2-ylamino)nicotinonitrile | - (intramolecular) | CF₃SO₃H, rt, 0.5 h | Benzo[b]thieno[2,3-h] rsc.orgnih.govnaphthyridin-6-amine | 98% | rsc.org |

| 2-Acetylaminobenzaldehyde | Methyl ketones | Basic conditions | Dibenzo[b,h] rsc.orgnih.govnaphthyridines | Varies | rsc.org |

The Niementowski reaction is the condensation of an anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline derivatives. researchgate.net This reaction has been adapted for the synthesis of fused 1,6-naphthyridine systems.

A key application is the synthesis of N-methyl- and benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgnih.govnaphthyridines. These compounds are prepared through the condensation of anthranilic acids with the corresponding 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. mdpi.com The resulting tetracyclic compounds are obtained in good yields, ranging from 68–92%, after alkaline workup. mdpi.com These tetrahydrobenzo[b] rsc.orgnih.govnaphthyridines can then serve as versatile intermediates for the synthesis of more complex derivatives. mdpi.comdntb.gov.ua

| Anthranilic Acid Derivative | Piperidone Derivative | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilic acid | 1-Methylpiperidine-4-one | POCl₃, 100 °C, 4 h | 2-Methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgnih.govnaphthyridine | 68% | mdpi.com |

| 5-Bromoanthranilic acid | 1-Methylpiperidine-4-one | POCl₃, 100 °C, 4 h | 8-Bromo-2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgnih.govnaphthyridine | 92% | mdpi.com |

| 5-Nitroanthranilic acid | 1-Methylpiperidine-4-one | POCl₃, 100 °C, 4 h | 2-Methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgnih.govnaphthyridine | 85% | mdpi.com |

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org While this is a well-established method for quinoline synthesis, and has been mentioned as a potential route for naphthyridines, specific examples of its application for the synthesis of the 1,6-naphthyridine core are not extensively detailed in the reviewed literature. The general principle would involve the reaction of a 4-aminopyridine with a suitable β-diketone.

The Povarov reaction is a formal [4+2] cycloaddition reaction between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene to form tetrahydroquinoline derivatives. wikipedia.org This reaction can be performed as a three-component reaction, making it an efficient method for generating molecular complexity. chem-station.com The reaction is typically catalyzed by a Lewis acid. wikipedia.org While the Povarov reaction is a powerful tool for synthesizing quinolines and has been applied to the synthesis of 1,5-naphthyridines, its specific application to form the 1,6-naphthyridine skeleton is not well-documented in the available literature. researchgate.net The analogous approach would require the use of an imine derived from 4-aminopyridine.

The Meth-Cohn quinoline synthesis is a versatile method that converts acylanilides into 2-chloro-3-substituted quinolines by treatment with Vilsmeier's reagent (a mixture of phosphorus oxychloride and dimethylformamide). chemistry-online.comchempedia.info This reaction proceeds by converting the acetanilide (B955) into an imidoyl chloride and then an N-(α-chlorovinyl)aniline, which is subsequently diformylated and cyclized. rsc.org This method has been described as a versatile synthesis for quinolines and other fused pyridines, suggesting its potential applicability to the synthesis of 1,6-naphthyridines from the corresponding acyl-4-aminopyridines. chemistry-online.comclockss.org The reaction of an acyl-4-aminopyridine under Meth-Cohn conditions would be expected to yield a 4-chloro-substituted 1,6-naphthyridine derivative.

Knorr and Conrad-Limpach Reactions

The Knorr and Conrad-Limpach reactions are classical methods for the synthesis of quinoline and pyrrole (B145914) derivatives, respectively, and their principles can be extended to the synthesis of naphthyridines.

The Knorr quinoline synthesis typically involves the reaction of a β-ketoanilide with sulfuric acid. While direct application to N-methyl-1,6-naphthyridin-4-amine is not extensively documented, the general mechanism involves the cyclization of an aniline derivative with a β-ketoester. In the context of 1,6-naphthyridine synthesis, a suitably substituted aminopyridine would be the starting material.

The Conrad-Limpach synthesis is a condensation reaction between an aniline and a β-ketoester to form a 4-hydroxyquinoline. wikipedia.org The reaction proceeds via a Schiff base intermediate, followed by a thermally induced cyclization. wikipedia.org The regioselectivity of the initial attack of the amine on the β-ketoester is temperature-dependent. At lower temperatures, attack on the ketone is favored, leading to the kinetic product, while at higher temperatures, the thermodynamically favored anilide is formed. wikipedia.org For the synthesis of a 1,6-naphthyridine derivative, a 4-aminopyridine would be the analogous starting material. The reaction with a β-ketoester would lead to a pyridylamino-acrylate intermediate, which upon thermal cyclization, would yield the corresponding naphthyridinone. Subsequent functional group manipulation would be necessary to arrive at the target N-methyl-1,6-naphthyridin-4-amine.

Advanced and Multicomponent Synthetic Strategies

Modern synthetic chemistry has seen a shift towards more efficient and versatile methods, such as one-pot multicomponent reactions and metal-catalyzed transformations, for the construction of complex heterocyclic systems like 1,6-naphthyridines.

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. tandfonline.comnih.gov

A mild and direct one-pot synthesis of fused polycyclic 1,6-naphthyridin-4-amines has been developed through a CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. rsc.orgresearchgate.netresearchgate.net In this approach, the cyano group acts as a one-carbon synthon. rsc.orgresearchgate.netresearchgate.net This method provides good to excellent yields and can be performed on a gram scale. rsc.orgresearchgate.net For instance, the reaction of various 4-(arylamino)nicotinonitrile precursors in the presence of a strong acid leads to the formation of the corresponding fused 1,6-naphthyridin-4-amine derivatives. rsc.orgresearchgate.netresearchgate.net

Another example of an MCR approach involves the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives using Camphor sulfonic acid (CSA) as a catalyst in a reaction between 4-aminopyridine and cyclic enol ethers.

A simple and metal-free one-pot strategy has also been reported for the synthesis of 4-iodo-3-phenylbenzo[b] acs.orgnih.govnaphthyridine from O-alkynylquinolinyl aldehydes with tert-butyl amine and iodine. tandfonline.com This reaction proceeds through imine formation and cyclization in the same pot under mild, aerobic conditions at room temperature. tandfonline.com

Table 1: Examples of One-Pot and Multicomponent Reactions for the Synthesis of 1,6-Naphthyridine Analogs

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-(Phenylamino)nicotinonitrile | CF3SO3H, DCM, rt, 0.5 h | Benzo[b] acs.orgnih.govnaphthyridin-4-amine | 92 | researchgate.net |

| 4-(p-Tolylamino)nicotinonitrile | CF3SO3H, DCM, rt, 0.5 h | 8-Methylbenzo[b] acs.orgnih.govnaphthyridin-4-amine | 93 | rsc.org |

| 4-Aminopyridine, Dihydropyran | Camphor sulfonic acid | Pyrano[3,2-c]naphthyridine derivative | High | |

| O-Alkynylquinolinyl aldehyde, tert-Butyl amine | Iodine, rt, aerobic | 4-Iodo-3-phenylbenzo[b] acs.orgnih.govnaphthyridine | Good to Excellent | tandfonline.com |

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis of N-heterocycles. wikipedia.orgorganic-chemistry.org These methods allow for the construction of the 1,6-naphthyridine core and the introduction of various substituents with high efficiency and selectivity.

A notable strategy involves the synthesis of highly substituted 1,6-naphthyridines from 1,6-naphthyridine-5,7-ditriflates. These bench-stable intermediates are highly reactive and can undergo one-pot difunctionalization reactions. For example, the sequential substitution of the triflate groups with different amines using palladium catalysis allows for the rapid generation of diverse 5,7-diamino-1,6-naphthyridine derivatives. acs.org This approach is particularly valuable for creating libraries of drug-like molecules. acs.org

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. wikipedia.orglibretexts.orgyoutube.comyoutube.com It is widely used for the formation of C-C bonds and can be applied to the synthesis of biaryl and heterocyclic compounds. wikipedia.orglibretexts.orgyoutube.comyoutube.com In the context of 1,6-naphthyridine synthesis, a Stille coupling could be employed to introduce an aryl or other substituent onto a pre-existing halogenated or triflated naphthyridine core. The reaction is known for its tolerance of a wide range of functional groups. wikipedia.orglibretexts.org

A general representation of the Stille coupling is:

R¹-Sn(Alkyl)₃ + R²-X -> [Pd(0) catalyst] R¹-R² + X-Sn(Alkyl)₃

Table 2: General Parameters for Stille Cross-Coupling Reactions

| Component | Description |

| Organostannane (R¹-Sn(Alkyl)₃) | R¹ is typically an sp²-hybridized group like vinyl or aryl. |

| Electrophile (R²-X) | R² is often an aryl or vinyl group, and X is a halide (I, Br, Cl) or triflate. |

| Catalyst | Commonly used catalysts include Pd(PPh₃)₄ and other Pd(0) complexes. |

| Solvent | Aprotic solvents such as THF, dioxane, or toluene (B28343) are frequently used. |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is highly effective for forming C-C bonds and is noted for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are generally more reactive than their organotin or organoboron counterparts. For the synthesis of N-methyl-1,6-naphthyridin-4-amine analogs, a Negishi coupling could be used to introduce alkyl or aryl groups onto the naphthyridine scaffold.

The general scheme for a Negishi coupling is:

R¹-Zn-X + R²-Y -> [Pd or Ni catalyst] R¹-R² + ZnXY

Table 3: Key Features of the Negishi Cross-Coupling Reaction

| Feature | Description |

| Organozinc Reagent (R¹-Zn-X) | Can be prepared from the corresponding organolithium or Grignard reagent. |

| Electrophile (R²-Y) | A wide range of organic halides and triflates can be used. |

| Catalyst | Palladium catalysts like Pd(PPh₃)₄ or nickel catalysts are employed. |

| Functional Group Tolerance | Generally high, allowing for the synthesis of complex molecules. wikipedia.org |

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org It is a powerful method for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes. nih.gov In the synthesis of 1,6-naphthyridine derivatives, a Sonogashira coupling could be utilized to introduce an alkynyl substituent, which can then be further elaborated. The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

A copper-free Sonogashira coupling of 2-chloroquinolines with phenylacetylene (B144264) followed by annulation has been reported to yield benzo[b] acs.orgnih.govnaphthyridine derivatives. acs.org

Table 4: Typical Conditions for Sonogashira Coupling Reactions

| Component | Description |

| Terminal Alkyne | The alkyne provides the C(sp) component. |

| Aryl/Vinyl Halide | The halide provides the C(sp²) component. Iodides and bromides are most common. |

| Catalyst | A palladium(0) complex, often in combination with a copper(I) salt (e.g., CuI). |

| Base | An amine base such as triethylamine (B128534) or diisopropylamine (B44863) is typically used. |

Metal-Catalyzed Annulation and Cross-Coupling Reactions

Heck Cyclization

The intramolecular Heck reaction serves as a powerful tool for the formation of cyclic and heterocyclic systems through a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tether. wikipedia.orgnumberanalytics.com This reaction proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. numberanalytics.com

While direct examples for the synthesis of N-methyl-1,6-naphthyridin-4-amine using this method are not prevalent in the reviewed literature, its application in constructing related fused nitrogen heterocycles, including naphthyridinones, highlights its potential. nih.gov The versatility of the Heck reaction allows for the formation of various ring sizes, with 5-exo and 6-exo cyclizations being particularly common and efficient. wikipedia.org The reaction's tolerance to a wide range of functional groups makes it a valuable strategy in complex molecule synthesis. numberanalytics.comnih.gov For instance, it has been employed in the synthesis of macrocyclic peptidomimetics, demonstrating its utility in creating structurally complex and constrained systems. nih.gov

Table 1: Key Steps in the Heck Cyclization Mechanism

| Step | Description |

|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl or vinyl halide bond, forming a Pd(II) complex. numberanalytics.com |

| Migratory Insertion | The tethered alkene coordinates to the palladium center and inserts into the Pd-carbon bond, forming a new C-C bond and a cyclic intermediate. numberanalytics.com |

| β-Hydride Elimination | A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a double bond and a palladium-hydride species. numberanalytics.com |

| Reductive Elimination | The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and release the final product. numberanalytics.com |

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to synthesizing complex molecules like naphthyridines by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. acs.orgacs.org This strategy aligns with the principles of green chemistry by reducing reaction times, solvent usage, and purification steps, often leading to high yields. rsc.org

Several domino strategies have been developed for the synthesis of various naphthyridine isomers and their fused derivatives.

Three-Component Reactions : A concise, one-pot synthesis of functionalized acs.orgnih.govnaphthyridine derivatives has been achieved through a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides under catalyst-free conditions. rsc.org Similarly, pyrazole/isoxazole-fused naphthyridines have been synthesized via a three-component reaction involving arylglyoxal monohydrate, 5-amino pyrazole/isoxazole, and indoles, where four new bonds and two pyridine (B92270) rings are formed in one pot. acs.org

Four-Component Reactions : Highly functionalized pentacyclic derivatives of acs.orgnih.govnaphthyridine have been constructed through a four-component domino reaction of enaminone, malononitrile, and o-phthalaldehyde. This catalyst-free method efficiently creates four new C-C bonds and two new C-N bonds. proquest.comsemanticscholar.org

Metal-Mediated Cascades : A manganese(III)-mediated domino cascade reaction between cyclopropanols and 2-(2-isocyanophenyl)acetonitriles has been reported for the synthesis of polysubstituted benzo[b] acs.orgacs.orgnaphthyridines. acs.org

These examples underscore the power of domino reactions to rapidly assemble the complex naphthyridine core from simple, readily available starting materials. proquest.com

Cycloaddition Processes (e.g., Aza-Diels-Alder)

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, represent a fundamental strategy for the construction of six-membered nitrogen-containing rings. wikipedia.orgrsc.org In this modification of the classic Diels-Alder reaction, a nitrogen atom is part of either the diene or, more commonly, the dienophile (in the form of an imine). wikipedia.org This reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway, often influenced by the use of Lewis or Brønsted acid catalysts. wikipedia.orgrsc.org

The intramolecular aza-Diels-Alder reaction is particularly relevant for synthesizing fused bicyclic systems. For example, the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines has been used to prepare 5,6-dihydrobenzo[c] acs.orgacs.orgnaphthyridines. nih.gov The reaction proceeds through an initial cycloadduct which then undergoes spontaneous ring-opening and aromatization. nih.gov The utility of this reaction is further demonstrated in the total synthesis of complex alkaloids containing the isoquinuclidine ring system, a bridged nitrogen-containing bicycle structurally related to the naphthyridine core. nih.gov The imine dienophile is often generated in situ from an amine and an aldehyde, adding to the efficiency of the process. wikipedia.org

Table 2: Comparison of Cycloaddition Approaches

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Aza-Diels-Alder | Imine (Dienophile) + Diene | Six-membered N-heterocycle | wikipedia.org |

| Intramolecular Aza-Diels-Alder | Molecule with tethered imine and diene moieties | Fused/Bridged N-heterocycle | nih.gov |

Specific Approaches for N-methyl-1,6-naphthyridin-4-amine and N-Substituted Derivatives

Beyond the construction of the core ring system, specific methods are required to install the N-methyl group and to build the desired substitution pattern, often starting from more accessible precursors.

N-Alkylation Strategies

The introduction of an N-alkyl group, such as the methyl group in the target compound, is a common transformation in medicinal chemistry. N-alkylation of the amine functionality on the naphthyridine ring can be achieved through several methods.

A direct approach involves the reaction of a precursor amine with an alkylating agent. The N-alkylation of fused dihydro- or tetrahydro acs.orgacs.orgnaphthyridines has been accomplished using alkyl halides like iodoethane (B44018) in standard SN2 reactions. nih.gov More broadly, the N-alkylation of aromatic amines with alcohols can be achieved under mild conditions using ruthenium-based catalysts. rsc.org Mechanochemical "borrowing hydrogenation" strategies have also been developed, offering a solvent-free route to N-alkylated amines from primary amines and alcohols. researchgate.net

Alternatively, challenges associated with over-alkylation of amines can be circumvented using N-aminopyridinium salts as ammonia (B1221849) surrogates. These salts can undergo sequential N-arylation followed by N-alkylation and in situ depyridylation to yield secondary amines selectively. chemrxiv.org Aqueous-mediated N-alkylation using alkyl halides in the presence of a base like sodium bicarbonate is another viable and environmentally friendly option. researchgate.net

Derivatization from Precursors

A convergent and highly effective strategy for synthesizing substituted naphthyridines involves the construction of the second ring onto a pre-functionalized pyridine derivative.

Starting with a 4-aminopyridine scaffold allows for the regioselective formation of the second, fused pyridine ring. A mild and efficient synthesis of fused polycyclic 1,6-naphthyridin-4-amines has been developed via an acid-mediated Friedel–Crafts-type intramolecular cycloaromatization. researchgate.netrsc.org In this protocol, 4-(arylamino)nicotinonitriles, which are derivatives of 4-aminopyridine, undergo cyclization promoted by trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4), where the cyano group acts as a one-carbon synthon to form the final ring. researchgate.net

Another established method involves the condensation of a 4-aminopyridine derivative bearing a reactive functional group at the 3-position with a suitable three-carbon fragment. For example, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate in the presence of sodium ethoxide to afford a 4-amino-1,6-naphthyridin-2(1H)-one derivative. nih.gov Similarly, 4-aminonicotinaldehyde (B1271976) can be reacted with malonamide (B141969) to yield the 1,6-naphthyridin-2(1H)-one core. nih.gov These methods highlight the versatility of 4-aminopyridine derivatives as key building blocks for the 1,6-naphthyridine system.

Table 3: Synthesis of 1,6-Naphthyridinones from 4-Aminopyridine Precursors nih.gov

| 4-Aminopyridine Precursor | Reagent | Product Type |

|---|---|---|

| 4-Aminonicotinaldehyde | Malonamide | 1,6-Naphthyridin-2(1H)-one |

| 4-Aminonicotinonitrile | Diethyl Malonate | 4-Amino-1,6-naphthyridin-2(1H)-one |

From Preformed Pyridone Rings

The synthesis of the 1,6-naphthyridine framework, particularly the 1,6-naphthyridin-2(1H)-one subfamily, can be effectively achieved by constructing the second ring onto a pre-existing pyridone or pyridine ring. nih.gov This approach is a cornerstone in the synthesis of precursors and analogs of N-methyl-1,6-naphthyridin-4-amine.

One strategy involves using a preformed 4-aminopyridine that contains a reactive functional group, such as an aldehyde, at the C3 position. For instance, the condensation of 4-aminonicotinaldehyde with malonamide in the presence of piperidine (B6355638) and ethanol (B145695) yields a 1,6-naphthyridin-2(1H)-one. nih.gov This type of cyclization reaction is versatile, allowing for the use of other active methylene compounds like dimethyl malonate or methyl cyanoacetate (B8463686) to generate diversity in the resulting naphthyridine system. nih.gov

Another prominent example starts with 4-aminonicotinonitrile. Its reaction with diethyl malonate in the presence of sodium ethoxide in ethanol leads to the formation of a 1,6-naphthyridin-2(1H)-one structure that features an amino group at the C4 position, a key feature for further functionalization into compounds like N-methyl-1,6-naphthyridin-4-amine. nih.gov

A more complex but powerful method involves the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This electron-deficient pyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. When reacted with a ketone in the presence of a nitrogen source like ammonia, it undergoes a "scrap and build" process. The reaction proceeds through the formation of a bicyclic intermediate, followed by the elimination of nitroacetamide to yield a new pyridine ring, thus forming a nitropyridine derivative. nih.gov This methodology highlights the utility of highly functionalized pyridones as building blocks for complex heterocyclic systems.

Table 1: Examples of Naphthyridine Synthesis from Preformed Pyridine/Pyridone Rings

| Starting Pyridine/Pyridone Derivative | Reagent(s) | Product Type | Reference |

| 4-Aminonicotinaldehyde | Malonamide, Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | nih.gov |

| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Cyclohexanone, Ammonia | Cyclohexa[b]pyridine derivative | nih.gov |

Green Chemistry Approaches in Naphthyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of naphthyridine derivatives to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalyst-free or one-pot reaction protocols.

A significant advancement is the use of water as a reaction solvent. The Friedländer reaction, a classic method for quinoline and naphthyridine synthesis, has been successfully adapted to use water as the solvent for reacting 2-aminonicotinaldehyde with various carbonyl compounds to produce 1,8-naphthyridines in high yields. rsc.org Similarly, the synthesis of certain naphthyridine derivatives has been shown to be more efficient in aqueous media compared to traditional organic solvents, offering benefits of low cost and environmental friendliness. asianpubs.org

Ionic liquids have also emerged as effective green solvents and catalysts. asianpubs.orgresearchgate.net They provide a non-volatile medium for multicomponent reactions, leading to the synthesis of complex naphthyridine structures with operational simplicity and high yields. For example, a three-component reaction of isatin, a pyrazol-5-amine derivative, and piperidine-2,4-dione in an ionic liquid catalyzed by TsOH provides an efficient and green route to spiro[indoline-3,4′-pyrazolo[3,4-b] nih.govresearchgate.netnaphthyridine] derivatives. researchgate.net

Microwave-assisted synthesis represents another key green methodology. The use of microwave irradiation can dramatically reduce reaction times and improve yields. A notable example is the synthesis of 2,6-naphthyridine (B1209661) from 4-cyano-3-pyridylacetonitrile, where steps like cyclization and oxidation are performed under microwave heating, highlighting an efficient and environmentally benign protocol.

Furthermore, the development of one-pot, multicomponent, and catalyst-free reactions is a major focus. A domino reaction involving glutaraldehyde, malononitrile, and β-ketoamides in ethanol has been developed for the regioselective synthesis of functionalized researchgate.netresearchgate.netnaphthyridine derivatives. rsc.org This protocol is advantageous due to its short reaction times, high yields, and avoidance of a catalyst, aligning perfectly with green chemistry principles. rsc.org

Table 2: Overview of Green Chemistry Strategies in Naphthyridine Synthesis

| Green Strategy | Example Reaction | Key Advantages | Reference(s) |

| Aqueous Solvent | Friedländer synthesis of 1,8-naphthyridines | Environmentally benign, low cost, high yield | rsc.orgasianpubs.org |

| Ionic Liquids | Three-component synthesis of spiro-naphthyridines | Recyclable solvent/catalyst, high efficiency, operational simplicity | asianpubs.orgresearchgate.net |

| Microwave Irradiation | Synthesis of 2,6-naphthyridine from 4-cyano-3-pyridylacetonitrile | Reduced reaction time, high yields, energy efficiency | |

| Catalyst-Free, One-Pot | Domino synthesis of researchgate.netresearchgate.netnaphthyridines in ethanol | Atom economy, simplified workup, reduced waste, high yields | rsc.org |

Iii. Chemical Reactivity and Transformations of N Methyl 1,6 Naphthyridin 4 Amine Scaffolds

Electrophilic Substitution Reactions

Direct nitration of pyridine (B92270) and its derivatives typically requires harsh conditions due to the deactivating effect of the ring nitrogen. acs.org For 4-aminopyridines, the amino group is a strong activating group, which can facilitate nitration. However, the reaction can be complex. For instance, the nitration of 2-R-4-aminopyridines can lead to the introduction of a nitro group at the 3-position. researchgate.net

In the case of N-methyl-1,6-naphthyridin-4-amine, the N-methylamino group at C4 would strongly activate the ring towards electrophilic attack. The most likely position for nitration would be the C3 or C5 position, which are ortho to the activating amino group. However, the strong acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acid) would lead to the protonation of the ring nitrogens and the exocyclic amino group, which would deactivate the ring system towards electrophilic attack. acs.org A potential strategy to achieve nitration could involve the use of milder nitrating agents or the protection of the amino group. Another approach could be the nitration of the corresponding N-oxide, followed by reduction. semanticscholar.org

Table 1: Plausible Nitration Outcomes for N-methyl-1,6-naphthyridin-4-amine Analogs

| Substrate Analogy | Reagents and Conditions | Plausible Product(s) | Reference |

| 2-R-4-aminopyridine | HNO₃/H₂SO₄ | 2-R-3-nitro-4-aminopyridine | researchgate.net |

| Pyridine N-oxide | HNO₃/H₂SO₄ | 4-Nitropyridine N-oxide | semanticscholar.org |

This table presents plausible outcomes based on analogous reactions, as direct experimental data for N-methyl-1,6-naphthyridin-4-amine is not available.

The halogenation of aminopyridines can be a complex process. The reaction of 4-aminopyridine (B3432731) with halogens like iodine monochloride (ICl) or iodine bromide (IBr) can lead to the formation of charge-transfer complexes or ionic species where an iodonium (B1229267) ion is stabilized between two 4-aminopyridine rings. researchgate.netacs.org Reaction with bromine can result in protonation and a subsequent bromination-dimerization process. researchgate.netacs.org

For N-methyl-1,6-naphthyridin-4-amine, direct halogenation is expected to be similarly complex. The exocyclic amino group and the ring nitrogens are all potential sites of interaction with the halogenating agent. To achieve selective halogenation on the aromatic ring, protection of the amino group might be necessary. For instance, N-acetyl aminopyridines can be halogenated using sodium halides (NaX) and Oxone as an oxidant. researchgate.net This suggests that N-acetyl-N-methyl-1,6-naphthyridin-4-amine could be a suitable substrate for controlled halogenation, likely at the C3 or C5 position.

Table 2: Potential Halogenation Strategies for N-methyl-1,6-naphthyridin-4-amine Scaffolds

| Halogenation Approach | Reagents | Potential Outcome | Reference |

| Direct Halogenation | ICl, IBr, Br₂ | Complex mixture, charge-transfer complexes, or protonated species | researchgate.netacs.org |

| Halogenation of N-acetyl derivative | NaX, Oxone | Regioselective halogenation at C3 or C5 | researchgate.net |

This table outlines potential strategies based on analogous reactions due to the lack of direct experimental data.

The N-methyl-1,6-naphthyridin-4-amine scaffold presents multiple nitrogen atoms that can potentially undergo alkylation and acylation: the exocyclic methylamino group and the two ring nitrogens (N1 and N6).

N-Alkylation: Alkylation of amines with alkyl halides is a common transformation. nih.gov However, for N-methyl-1,6-naphthyridin-4-amine, the reaction with an alkyl halide could lead to a mixture of products. The exocyclic nitrogen can be further alkylated to form a tertiary amine. Concurrently, the ring nitrogens, being nucleophilic, can also be alkylated to form quaternary naphthyridinium salts. The relative reactivity of these sites would depend on the reaction conditions and the nature of the alkylating agent. In some cases, N-alkylation has been shown to occur at the N1 position of the 1,6-naphthyridine (B1220473) ring. nih.gov

N-Acylation: Acylation of the exocyclic amino group is a common method for its protection or for the synthesis of amide derivatives. The acetylation of 4-aminopyridine with acetic anhydride (B1165640) is known to proceed through a ring N-acetyl intermediate, which then rearranges to the more stable N-acetylamino product. publish.csiro.au A similar mechanism could be operative for N-methyl-1,6-naphthyridin-4-amine. Common acylating agents like acyl chlorides or anhydrides, often in the presence of a base, can be used. mdpi.com The use of a catalytic amount of 4-aminopyridine or 4-(dimethylamino)pyridine can control the regioselectivity of acylation in some systems. acs.org

Table 3: Potential N-Alkylation and N-Acylation Reactions

| Reaction | Reagents | Plausible Product(s) | Reference |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N,N-dimethyl-1,6-naphthyridin-4-amine and/or N1/N6-alkylated naphthyridinium salts | nih.gov |

| N-Acylation | Acetic anhydride, Et₃N | N-acetyl-N-methyl-1,6-naphthyridin-4-amine | publish.csiro.aumdpi.com |

This table illustrates plausible reactions based on general principles and analogous systems.

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,6-naphthyridine ring system makes it susceptible to nucleophilic attack, particularly at positions activated by a good leaving group or a nitro group.

Nucleophilic aromatic substitution (SNA) of a halo-substituted 1,6-naphthyridine is a viable route to introduce amino functionalities. If a halogen, such as chlorine, were present at a position activated by the ring nitrogens (e.g., C2, C4, C5, or C7), it could be displaced by an amine. For instance, the synthesis of 3-nitro-4-aminopyridine can be achieved by the reaction of 4-ethoxy-3-nitropyridine (B157411) with ammonium (B1175870) acetate, demonstrating the displacement of an alkoxy group by an amine. chemicalbook.com In the context of N-methyl-1,6-naphthyridin-4-amine, a precursor such as 4-chloro-N-methyl-1,6-naphthyridinamine could react with various primary or secondary amines to generate a diverse range of 4-amino-substituted 1,6-naphthyridines. Such reactions are often carried out at elevated temperatures, sometimes with the aid of a base. nih.gov

Electron-deficient aromatic and heteroaromatic systems can react with nucleophiles to form stable intermediates known as Meisenheimer or sigma-adducts. The presence of electron-withdrawing groups, such as a nitro group, greatly facilitates the formation and stability of these adducts. nih.govnih.gov

For the N-methyl-1,6-naphthyridin-4-amine scaffold, the formation of a stable sigma-adduct would likely require the presence of a strong electron-withdrawing group on the ring, such as a nitro group. For example, if a nitro group were present at the C3 or C5 position, a nucleophile could attack the adjacent carbon atom to form a sigma-adduct. The reaction of 4-nitrobenzofurazan derivatives with hydroxide (B78521) ions, for instance, leads to the initial formation of an anionic sigma-adduct. nih.gov A similar reactivity pattern could be anticipated for a nitro-substituted N-methyl-1,6-naphthyridin-4-amine, where a nucleophile could add to the ring to form a transient or stable sigma-complex, which could then potentially lead to substitution products.

Functional Group Interconversions on the Naphthyridine Ring

The ability to modify existing functional groups on the naphthyridine scaffold is essential for creating analogues with diverse properties.

The exocyclic amino group at the C4 position is a key handle for derivatization. Standard transformations for primary or secondary amines can be applied. These include acylation to form amides, alkylation to introduce new substituents, and participation in cross-coupling reactions.

Studies on the related 2-amino-1,8-naphthyridine system have shown that the introduction of methyl groups onto the naphthyridine ring can significantly alter the molecule's thermodynamic binding properties, demonstrating how subtle modifications to the core can have profound effects. oup.comnih.gov Furthermore, modern catalytic methods like the Buchwald-Hartwig amination are employed to synthesize aminonaphthyridines by coupling an amine with a halogenated or triflate-substituted naphthyridine, showcasing the versatility of amine group installation and modification. nih.gov In some cases, an amino group can be introduced via nucleophilic aromatic substitution of a leaving group, such as a chlorine atom. nih.gov

Should the N-methyl-1,6-naphthyridin-4-amine scaffold be functionalized with a carbonyl group (e.g., an aldehyde, ketone, or carboxylic acid), its reactivity would follow established principles of carbonyl chemistry. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. youtube.comallstudiesjournal.com

The reactivity is influenced by the nature of the group attached to the acyl moiety; electron-withdrawing groups increase the electrophilicity and reactivity of the carbonyl carbon. allstudiesjournal.comyoutube.com

Carboxylic Acid Derivatives: A carboxylic acid group on the naphthyridine ring could be converted into other derivatives via nucleophilic acyl substitution. gatech.edu For example, it could be transformed into an ester (by reaction with an alcohol), an amide (with an amine), or an acyl chloride (with thionyl chloride).

Aldehydes and Ketones: An aldehyde or ketone function would readily undergo nucleophilic addition reactions. Research on 1,6-naphthyridin-2(1H)-ones has demonstrated a sequence where an ester group is reduced to a primary alcohol, which is then oxidized to an aldehyde, showcasing the manipulation of carbonyl-related functionalities on this specific scaffold. nih.gov

The functionalization of heterocyclic systems using activated alkynes is a powerful method for constructing complex molecules. The reactivity of the naphthyridine core with alkynes often depends on the specific isomer and substitution pattern.

A study on 10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netoup.comnaphthyridines found that the presence of an electron-withdrawing substituent was crucial for the reaction with activated alkynes to proceed. mdpi.com In contrast, the unsubstituted analogue was found to be inactive. mdpi.com This suggests that the electronic properties of the N-methyl-1,6-naphthyridin-4-amine scaffold would significantly influence its ability to participate in such reactions. Transition metal catalysis is a common strategy to facilitate the reaction between heterocycles and alkynes, enabling transformations such as alkenylation, annulation, and alkynylation through C-H activation pathways. rsc.org

| Naphthyridine Substrate | Reactant | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2-Methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netoup.comnaphthyridine | Activated Alkynes | Extended boiling, microwave activation | No reaction; starting material recovered. | mdpi.com |

| 10-Chloro-tetrahydrobenzo[b] researchgate.netoup.comnaphthyridine with acceptor substituent at C-8 | Activated Alkynes | - | Successful formation of addition product. | mdpi.com |

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of reactions involving the 1,6-naphthyridine scaffold is crucial for the rational design and synthesis of novel derivatives. Detailed investigations have elucidated the pathways of several important transformations.

A significant strategy for constructing fused polycyclic 1,6-naphthyridin-4-amines involves an intramolecular cascade annulation. One prominent example is the acid-mediated Friedel-Crafts-type cycloaromatization of 4-(arylamino)nicotinonitrile precursors. nih.govrsc.org

The proposed mechanism for this transformation begins with the protonation of the nitrile group by a strong acid, such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4). This activation enhances the electrophilicity of the nitrile carbon. Subsequently, an intramolecular electrophilic attack by the activated nitrile onto the appended aryl ring occurs. This step is characteristic of a Friedel-Crafts reaction. The resulting intermediate then undergoes a cascade of events, including cyclization and aromatization, to furnish the final fused polycyclic aromatic system. In this sequence, the cyano group ingeniously serves as a "one-carbon synthon" to complete the new ring. nih.govresearchgate.net

The reaction is consistent with the established principles of electrophilic aromatic substitution. The presence of electron-donating groups on the aniline (B41778) moiety facilitates the cyclization, leading to higher yields and shorter reaction times. Conversely, electron-withdrawing groups hinder the reaction by deactivating the aromatic ring towards electrophilic attack. nih.gov

A plausible mechanistic pathway is depicted below:

Nitrile Activation: The cyano group of the 4-(arylamino)nicotinonitrile precursor is protonated by the acid catalyst.

Intramolecular Electrophilic Attack: The activated nitrile carbon is attacked by the electron-rich arylamine ring in an intramolecular Friedel-Crafts annulation. nih.gov

Cyclization/Aromatization Cascade: The resulting intermediate undergoes a rapid sequence of proton transfers and elimination of water to form the stable, fused aromatic ring system of the polycyclic 1,6-naphthyridin-4-amine (B1269099). nih.govrsc.org

This cascade process provides a direct and efficient route to complex heterocyclic structures from relatively simple starting materials. nih.gov

The Knoevenagel condensation, often followed by a Michael addition and subsequent cyclization, represents a powerful domino reaction for constructing complex molecular architectures. While detailed studies on the N-methyl-1,6-naphthyridin-4-amine scaffold itself are specific, the mechanism can be inferred from extensive research on related heterocyclic and carbocyclic systems. nih.gov

The sequence is typically initiated by a Knoevenagel condensation between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a base such as piperidine (B6355638). nih.govacs.org

A general mechanistic outline for such a sequence is as follows:

Knoevenagel Condensation: The base catalyst (e.g., piperidine) deprotonates the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields a Knoevenagel adduct, which is an electron-deficient alkene. acs.orgresearchgate.net In some cases, the catalyst may first react with the aldehyde to form a more reactive iminium ion, which is then attacked by the enolate. acs.org

Michael Addition: A suitable nucleophile then attacks the β-carbon of the newly formed α,β-unsaturated system in a conjugate or Michael addition. In an intramolecular context, a nucleophilic group already present in the molecule would perform this attack.

Intramolecular Cyclization: The intermediate generated from the Michael addition undergoes an intramolecular cyclization. This step often involves the attack of a carbanion or another nucleophilic center onto an electrophilic site within the molecule, such as a nitrile or ester group, leading to ring formation.

Tautomerization/Aromatization: The cyclized product may then undergo tautomerization or an elimination reaction to yield a stable aromatic or heteroaromatic ring system.

This sequence allows for the one-pot construction of highly functionalized ring systems, and the specific outcome is heavily dependent on the substrates, the nature of the catalyst, and the reaction conditions employed. nih.gov

The choice of catalyst and the precise control of reaction conditions are paramount in directing the reactivity of N-methyl-1,6-naphthyridin-4-amine scaffolds and their precursors.

Acid Catalysis: In the intramolecular Friedel-Crafts annulation described previously, strong Brønsted acids like CF3SO3H and concentrated H2SO4 are essential. nih.govresearchgate.net Their primary role is to activate the nitrile group for the intramolecular electrophilic attack. The choice of acid can significantly impact reaction efficiency. For substrates bearing electron-withdrawing groups on the aniline moiety, the stronger acidity of concentrated H2SO4 is often required to achieve good yields, whereas CF3SO3H in dichloromethane (B109758) is effective for substrates with electron-donating or neutral groups. nih.gov Temperature is also a critical parameter; while many transformations proceed at room temperature, substrates with deactivating features may require elevated temperatures to facilitate cyclization. researchgate.net

| Substrate Feature | Catalyst | Typical Condition | Yield | Reference |

|---|---|---|---|---|

| Electron-donating group on aniline | CF3SO3H in DCM | Room Temp, 0.5-1h | Excellent (e.g., 99%) | nih.gov |

| Electron-withdrawing group (e.g., -Br) | CF3SO3H in DCM | Room Temp, 4h | Moderate (50-59%) | nih.gov |

| Electron-withdrawing group (e.g., -Br, -F) | conc. H2SO4 | Room Temp, 0.5h | Excellent (83-98%) | researchgate.net |

| Strongly deactivating group (e.g., -NEt2, forms sulfate) | conc. H2SO4 | 60 °C | Moderate (41%) | researchgate.net |

Base and Lewis Acid Catalysis: In Knoevenagel/Michael/cyclization sequences, both base and Lewis acid catalysts play crucial roles. Basic catalysts like piperidine are commonly used to generate the enolate required for the initial Knoevenagel condensation. nih.gov The reaction mechanism can be subtly altered by the catalyst choice. For instance, piperidine catalysis often proceeds through an iminium ion intermediate, which can facilitate the subsequent elimination step. acs.org

Lewis acids, such as titanium tetrachloride (TiCl4), are also employed, often in conjunction with a base like pyridine or triethylamine (B128534). nih.gov The Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting the initial condensation. DFT calculations on related systems suggest that the catalyst can remain complexed through the cyclization step, influencing the energy barriers of the entire sequence. nih.gov The choice and stoichiometry of the catalyst and base can determine the reaction's selectivity, leading to either the initial Knoevenagel adduct, the cyclized product, or even further dehydrogenated products. nih.gov

| Catalyst/Reagents | Solvent | Temp/Time | Major Product Type | Reference |

|---|---|---|---|---|

| Piperidine, AcOH | Benzene | 80 °C, 1.5h | Knoevenagel Adduct | nih.gov |

| Piperidine, AcOH | Benzene | 80 °C, 17h | Cyclized Product (Indene) | nih.gov |

| TiCl4, Pyridine | CH2Cl2 | Room Temp | Cyclized Product (Indene) | nih.gov |

| TiCl4, Et3N | CH2Cl2 | Room Temp | Dehydrogenated Product (Benzofulvene) | nih.gov |

These examples underscore the profound influence that catalysts and reaction conditions exert on the transformations of naphthyridine scaffolds, enabling chemists to selectively navigate complex reaction landscapes to achieve desired molecular targets.

Iv. Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of N-methyl-1,6-naphthyridin-4-amine. By analyzing the chemical shifts, coupling constants, and signal intensities, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For secondary amines like N-methyl-1,6-naphthyridin-4-amine, a single N-H signal is typically observed. wpmucdn.com The chemical shifts of the protons are influenced by the electron-donating or electron-withdrawing nature of neighboring atoms and functional groups.

In a general sense, the aromatic protons of the naphthyridine ring system would appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The methyl group protons attached to the nitrogen atom would resonate further upfield, at a chemical shift characteristic of N-methyl groups.

To interact with the data, please click on the table cells.

Table 4.1: Representative ¹H NMR Spectral Data for Amino Naphthyridine and Related Structures

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| N-methyl-1-naphthylamine hydrochloride | Aromatic H | 8.46-7.47 | m | - | chemicalbook.com |

| N-CH₃ | 3.24 | s | - | chemicalbook.com | |

| 4-Methyl-1,8-naphthyridine | Aromatic H | 7.0-9.0 | m | - | chemicalbook.com |

| C-CH₃ | 2.5-3.0 | s | - | chemicalbook.com | |

| 4-methoxy-N-p-tolylaniline | Aromatic H | 7.12-6.69 | m | - | rsc.org |

| O-CH₃ | 3.78 | s | - | rsc.org | |

| Ar-CH₃ | 2.27 | s | - | rsc.org |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. docbrown.info Aromatic carbons in the naphthyridine ring typically resonate in the range of 100-160 ppm. The carbon of the N-methyl group would appear at a much higher field.

To interact with the data, please click on the table cells.

Table 4.2: Representative ¹³C NMR Spectral Data for Amino Naphthyridine and Related Structures

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

| 1,8-Naphthyridine (B1210474) | Aromatic C | 121.3 - 153.8 | chemicalbook.com |

| N-(2-bromobenzyl)-4-methoxyaniline | Aromatic C | 113.8 - 151.9 | rsc.org |

| O-CH₃ | 55.3 | rsc.org | |

| CH₂ | 48.9 | rsc.org | |

| 4-methoxy-N-p-tolylaniline | Aromatic C | 114.6 - 154.6 | rsc.org |

| O-CH₃ | 55.6 | rsc.org | |

| Ar-CH₃ | 20.7 | rsc.org |

Multi-dimensional NMR Techniques for Structure Elucidation

For complex molecules, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. researchgate.net COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecule. HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the carbon framework and assigning quaternary carbons. These techniques would be crucial in unequivocally assigning all the proton and carbon signals of N-methyl-1,6-naphthyridin-4-amine.

NMR Studies of Sigma-Adducts

Research has shown that pyrimidine (B1678525) and pteridine (B1203161) systems, which are structurally related to naphthyridines, can form stable sigma-adducts. wur.nlfao.org These adducts are formed by the nucleophilic attack of an amide ion at an electron-deficient carbon atom of the heterocyclic ring. wur.nlfao.org NMR spectroscopy is a key tool for characterizing these adducts. The formation of a sigma-adduct with N-methyl-1,6-naphthyridin-4-amine would lead to significant changes in the NMR spectrum, including the upfield shift of the signal for the proton at the site of attack, indicating a change from sp² to sp³ hybridization. wur.nlfao.org

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. wpmucdn.com

For N-methyl-1,6-naphthyridin-4-amine, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear as a single, sharp peak in the region of 3300-3500 cm⁻¹. wpmucdn.comresearchgate.net C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the naphthyridine ring would produce a series of bands in the 1450-1650 cm⁻¹ region. wpmucdn.com The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range.

To interact with the data, please click on the table cells.

Table 4.3: Characteristic FT-IR Absorption Bands for N-methyl-1,6-naphthyridin-4-amine and Related Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | wpmucdn.comresearchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 | wpmucdn.com |

| Aliphatic C-H (methyl) | Stretch | 2850 - 2960 | wpmucdn.com |

| Aromatic C=C | Stretch | 1450 - 1600 | wpmucdn.com |

| C=N | Stretch | 1600 - 1650 | wpmucdn.com |

| C-N | Stretch | 1250 - 1350 | wpmucdn.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The extended π-conjugated system of the 1,6-naphthyridine (B1220473) ring is a strong chromophore. Derivatives of 1,6-naphthyridin-4-amine (B1269099) exhibit multiple broad absorption bands. nih.gov For example, fused polycyclic 1,6-naphthyridin-4-amines show maximum absorption wavelengths in the range of 344 to 448 nm. nih.gov The introduction of auxochromic groups, such as a diethylamino group, can cause a bathochromic (red) shift in the absorption maximum. nih.gov The UV-Vis spectrum of N-methyl-1,6-naphthyridin-4-amine would be expected to show strong absorptions in the UV region, characteristic of its aromatic nature.

To interact with the data, please click on the table cells.

Table 4.4: UV-Vis Absorption Maxima for Representative 1,6-Naphthyridine Derivatives

| Compound Type | Solvent | λmax (nm) | Reference |

| Tricyclic 1,6-naphthyridin-4-amine derivatives | DMSO | ~350-400 | nih.gov |

| Tetracyclic 1,6-naphthyridin-4-amine derivatives | DMSO | 344 - 428 | nih.gov |

| Pentacyclic 1,6-naphthyridin-4-amine derivatives | DMSO | ~340-380 | nih.gov |

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission spectra of the compound. The study of solvatochromism provides valuable insights into the electronic structure of a molecule and its interactions with the surrounding solvent environment. For derivatives of the 1,6-naphthyridine scaffold, these studies are particularly revealing of their intramolecular charge-transfer (ICT) characteristics.

The photophysical properties of fused polycyclic 1,6-naphthyridin-4-amines have been investigated, with absorption and fluorescence emission spectra recorded in dimethyl sulfoxide (B87167) (DMSO). nih.gov The absorption spectra of these derivatives typically show broad bands with maximum absorption wavelengths (λ_abs) ranging from 344 to 448 nm. nih.gov The position of this maximum is sensitive to the substituents on the aromatic rings. For instance, a derivative bearing a diethylamino group, which is a strong electron-donating group, exhibits a significant bathochromic (red) shift in its absorption maximum to 448 nm. researchgate.net This effect is attributed to a strong ICT interaction between the electron-rich donor (the diethylamino group) and the electron-deficient naphthyridine core. researchgate.net

Similarly, the fluorescence emission is strongly influenced by the molecular structure and the resulting electronic properties. The fluorescence emission spectra, recorded under 365 nm excitation, show that most of the fused 1,6-naphthyridin-4-amine compounds have maximum emission peaks (λ_em) around 450 nm in DMSO. nih.gov However, specific structural modifications can lead to pronounced red-shifts. The tricyclic derivative benzo[b] nih.govresearchgate.netnaphthyridin-10-amine and a sulfur-containing tetracyclic analogue show significant red-shifts in their emission to 486 nm and 482 nm, respectively. researchgate.net

The introduction of a methyl group to an amine can also have a profound effect on photophysical properties, often resulting in a more twisted molecular geometry which can influence fluorescence. arkat-usa.org In some cases, this can lead to red-shifted emission wavelengths in solvents with high polarity, indicative of charge transfer within the molecule. arkat-usa.org The study of how fluorescence quantum yield is affected by the solvent environment is a key aspect of solvatochromism, with some fluorophores exhibiting "switch-like" emission properties, being weakly fluorescent in polar protic solvents and highly fluorescent in non-polar environments. nih.gov

Table 1: Photophysical Properties of Selected Fused 1,6-Naphthyridin-4-Amine Derivatives in DMSO

| Compound | λabs (nm) nih.govresearchgate.net | λem (nm) nih.govresearchgate.net | Description |

| Benzo[h]benzo arkat-usa.orgmdpi.comquino[2,3-b] nih.govresearchgate.netnaphthyridin-7-amine | 352 | 450 | Pentacyclic derivative |

| Benzo[b] nih.govresearchgate.netnaphthyridin-10-amine | 363 | 486 | Tricyclic derivative |

| Benzo[b]thieno[2,3-h] nih.govresearchgate.netnaphthyridin-6-amine | 413 | 482 | Sulfur-containing tetracyclic derivative |

| 8-(Diethylamino)benzo[h] nih.govresearchgate.netnaphthyridin-11-amine | 448 | 536 | Tetracyclic with strong electron-donating group |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of a molecule's chemical formula.

For derivatives of the 1,6-naphthyridine family, HRMS is routinely used to confirm their successful synthesis. For example, the HRMS (MALDI+) analysis of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine provided an exact mass measurement that was consistent with its calculated molecular formula. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. In the mass spectrometry of amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage), which results in the formation of a stable, nitrogen-containing cation. libretexts.org While a specific mass spectrum for the parent N-methyl-1,6-naphthyridin-4-amine is not detailed in the reviewed literature, the characterization of its derivatives consistently relies on this technique for verification.

Table 2: High-Resolution Mass Spectrometry Data for a Naphthyridine Derivative

| Compound | Ion Form | Calculated m/z | Found m/z | Reference |

| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine | [M+H]+ | 387.0264 | 387.0280 | mdpi.com |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For complex heterocyclic systems like substituted naphthyridines, XRD is crucial for unambiguous structure confirmation, especially when multiple isomers could potentially be formed during a reaction. The chemical structures of various related compounds have been unequivocally confirmed by single-crystal X-ray diffraction analysis. acs.orgnih.gov For instance, the structures of products from a cyclization reaction to form functionalized quinolines were confirmed by XRD, with the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC). acs.org This technique was also used to determine that crystals of a related piperidine (B6355638) derivative contained two different conformers, one with an equatorial ester group and the other with an axial one, highlighting the detailed conformational information that can be obtained. nih.gov Although the specific crystal structure for N-methyl-1,6-naphthyridin-4-amine is not described in the available literature, the use of XRD for its fused polycyclic derivatives demonstrates its critical role in the structural elucidation of this class of compounds. researchgate.netacs.org

V. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a important tool for investigating the structural and electronic properties of naphthyridine derivatives. researchgate.netniscpr.res.in By solving the Schrödinger equation within the framework of electron density, DFT calculations can accurately predict a wide range of molecular properties, guiding synthetic efforts and helping to interpret experimental results. researchgate.netnih.gov

One of the primary applications of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For N-methyl-1,6-naphthyridin-4-amine and related structures, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to predict bond lengths, bond angles, and torsion angles. researchgate.netsci-hub.se These calculated geometries typically show good agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the theoretical models. niscpr.res.in For instance, in a study of a copper(I) complex containing a substituted 1,8-naphthyridine (B1210474) ligand, the calculated bond lengths and angles were in close correspondence with the experimentally determined crystal structure. niscpr.res.in

Table 1: Representative Calculated vs. Experimental Bond Parameters for a Naphthyridine Derivative Complex

| Parameter | Calculated (Å or °) | Experimental (Å or °) |

|---|---|---|

| N(1)-Cu(1) | - | 2.054 |

| N(4)-Cu(1) | - | 2.048 |

| I(1)-Cu(1) | - | 2.511 |

| Dihedral Angle (benzofuran-naphthyridine) | - | 35.9 |

DFT calculations are also instrumental in understanding the electronic landscape of a molecule, which governs its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For naphthyridine derivatives, FMO analysis reveals that the HOMO is often localized on the electron-rich parts of the molecule, such as the naphthyridine ring system, while the LUMO is also frequently distributed across this moiety. niscpr.res.in This distribution influences the molecule's electronic transitions and its interactions with other chemical species. niscpr.res.in

Table 2: Calculated FMO Energies for Fused 1,6-Naphthyridin-4-amine (B1269099) Derivatives

| Compound | Adiabatic Emission Energy (eV) |

|---|---|

| 2a | 3.000 |

| 2t | 2.855 |

| 2u | 3.032 |

| 2v | 2.800 |

| 2y | 2.344 |

This table presents data for a series of fused 1,6-naphthyridin-4-amine derivatives, illustrating the application of FMO analysis. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.edu A key aspect of NBO analysis is the examination of second-order perturbation energies, which quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These interactions, often referred to as hyperconjugation, indicate the extent of electron delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net

In the context of N-methyl-1,6-naphthyridin-4-amine and its analogs, NBO analysis can reveal the nature of the C-N bonds, the hybridization of the atoms, and the delocalization of electron density throughout the aromatic system. researchgate.net This information is valuable for understanding the molecule's stability and reactivity patterns. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.deresearchgate.netresearchgate.net It is calculated by determining the electrostatic force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The MEP map is color-coded to indicate regions of different electrostatic potential: red areas represent regions of negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions represent intermediate potentials. researchgate.net

For N-methyl-1,6-naphthyridin-4-amine, the MEP map would likely show negative potential around the nitrogen atoms of the naphthyridine ring, highlighting their basic character and ability to act as proton acceptors. uni-muenchen.de This visual tool provides a powerful and intuitive way to predict the sites of chemical reactivity. researchgate.net

A significant advantage of DFT is its ability to predict spectroscopic properties with a reasonable degree of accuracy. nih.govsci-hub.se

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. researchgate.net By comparing the calculated and experimental spectra, researchers can confirm the structure of a synthesized compound and assign specific vibrational modes to the observed peaks. nih.govresearchgate.net